Phenyl 4-carbamoylpiperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-8-15(9-7-10)13(17)18-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFHSXXMQAFXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237787 | |
| Record name | Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923237-44-9 | |
| Record name | Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923237-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 4-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenyl 4 Carbamoylpiperidine 1 Carboxylate
Established Synthetic Pathways for Piperidine-1-carboxylates
The construction of Phenyl 4-carbamoylpiperidine-1-carboxylate relies on fundamental reactions that are well-established in organic synthesis. These pathways typically involve the sequential or convergent formation of the two key functional groups: the phenyl carbamate (B1207046) at the nitrogen atom and the carboxamide (carbamoyl) group at the 4-position of the piperidine (B6355638) ring.
Esterification Reactions for the Phenyl Carboxylate Moiety
The formation of the phenyl piperidine-1-carboxylate moiety is a type of esterification or acylation reaction at the piperidine nitrogen. The most direct and widely used method involves the reaction of a piperidine derivative with phenyl chloroformate. nih.govresearchgate.net This reaction is typically performed in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. nih.govresearchgate.net The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
A general representation of this reaction is as follows: A solution of the piperidine starting material and a base (e.g., triethylamine) is prepared in a solvent (e.g., dichloromethane). Phenyl chloroformate is then added, often dropwise and under controlled temperature conditions, to yield the phenyl piperidine-1-carboxylate product. nih.govresearchgate.net
This method is efficient for creating carbamates and has been used to synthesize a variety of related structures. organic-chemistry.org The stability and commercial availability of phenyl chloroformate make this a reliable and common step in the synthesis of such compounds.
Amidation Reactions at the 4-Position of the Piperidine Ring
The introduction of the carbamoyl (B1232498) group (an amide) at the 4-position can be achieved through several classic amidation strategies. youtube.com One of the most common approaches begins with a carboxylic acid derivative at the 4-position, such as piperidine-4-carboxylic acid (isonipecotic acid).
The general sequence involves:
Activation of the Carboxylic Acid: The carboxylic acid is often converted into a more reactive acyl derivative, such as an acid chloride, by treating it with a chlorinating agent like thionyl chloride (SOCl₂).
Reaction with Ammonia (B1221849): The activated acyl derivative is then reacted with ammonia (or an ammonia source) to form the primary amide, the carbamoyl group. youtube.com
Alternatively, the amide can be formed directly from the carboxylic acid and amine using coupling agents, although this is more common for complex peptide synthesis. Another established route is the partial hydrolysis of a nitrile. If the starting material is a 4-cyanopiperidine (B19701) derivative, controlled hydrolysis using acid (e.g., concentrated H₂SO₄) or base can convert the nitrile group (-CN) into a primary amide (-CONH₂). researchgate.net This method is particularly useful when the cyano group is introduced via reactions like the Strecker synthesis. researchgate.net
Novel and Optimized Synthesis Routes for this compound Analogues
Beyond the classical methods, organic chemists have developed more sophisticated and optimized routes to access functionalized piperidines. These novel strategies often provide better control over stereochemistry, improve yields, and allow for the construction of complex analogues.
Strecker-Type Condensations in Piperidine Functionalization
The Strecker synthesis is a powerful method for producing α-amino acids and, relevantly here, their α-amino nitrile precursors. masterorganicchemistry.comyoutube.com This reaction can be adapted to functionalize a piperidine ring, starting from a piperidin-4-one derivative. The process typically involves a one-pot, multi-component reaction between the ketone, an amine, and a source of cyanide (such as HCN or KCN). researchgate.netyoutube.com
An optimized Strecker-type condensation for a related structure, starting from 1-benzylpiperidin-4-one, proceeds as follows:
The piperidone is reacted with an amine (e.g., aniline) and hydrogen cyanide. researchgate.net
This forms an α-amino nitrile at the 4-position of the piperidine ring. researchgate.net
The resulting nitrile can then be selectively hydrolyzed, for instance with concentrated sulfuric acid, to yield the corresponding α-amino amide (the carbamoyl group). researchgate.net
This approach is highly efficient for introducing both an amino substituent and a precursor to the carbamoyl group in a single step. The reaction produces a racemic mixture unless a chiral auxiliary or catalyst is used. youtube.com
| Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Product Type | Yield | Reference |
| Piperidin-4-one | Aniline (B41778) | Hydrogen Cyanide | One-pot condensation | α-Anilino-nitrile | ~90% | researchgate.net |
| α-Anilino-nitrile | Conc. H₂SO₄ | Water | Selective hydrolysis | α-Anilino-amide | - | researchgate.net |
| Aldehyde/Ketone | Ammonia | Hydrogen Cyanide | Heat | α-Amino nitrile | Variable | youtube.com |
Weinreb-Nahm Ketone Synthesis and Related Transformations in Piperidine Scaffold Construction
The Weinreb-Nahm ketone synthesis is a highly reliable method for preparing ketones from carboxylic acid derivatives via a specific intermediate known as a Weinreb-Nahm amide (an N-methoxy-N-methylamide). wikipedia.orgresearchgate.net Its major advantage is the prevention of over-addition by organometallic reagents (like Grignard or organolithium reagents), which often plagues reactions with other acyl compounds like esters or acid chlorides. organic-chemistry.org
In the context of constructing piperidine scaffolds, a carboxylic acid at the 4-position can be converted to a Weinreb-Nahm amide. chemicalbook.com
The piperidine-4-carboxylic acid is activated and reacted with N,O-dimethylhydroxylamine to form the Weinreb-Nahm amide. wikipedia.org
This amide is then treated with an organometallic reagent (e.g., a Grignard reagent). The reaction proceeds via a stable chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. researchgate.net This prevents a second addition of the nucleophile. organic-chemistry.org
The resulting 4-acylpiperidine can then be a versatile intermediate for further transformations to obtain various analogues. For example, a 4-acetylpiperidine derivative has been synthesized in high yield using this method. chemicalbook.com This ketone can then be transformed into other functional groups.
This methodology offers a robust and high-yielding route to 4-acylpiperidines, which are key building blocks for a wide range of functionally diverse piperidine analogues. nih.gov
Sustainable and Green Chemistry Approaches in Piperidine Carboxylate Synthesis
In recent years, the principles of green and sustainable chemistry have become increasingly important in the pharmaceutical industry to reduce environmental impact and improve safety. unibo.it The synthesis of piperidine derivatives has been a focus of these efforts.
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or bio-renewable solvents. rsc.org Research has demonstrated successful piperidine synthesis in aqueous media. nih.gov
Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions. Research is ongoing to develop biocatalytic routes from sustainable biomass sources to produce substituted pyridines and piperidines, which are valuable pharmaceutical intermediates. ukri.org
Alternative Reagents: Replacing hazardous reagents with safer alternatives. For instance, in solid-phase peptide synthesis, which often involves piperidine, efforts are being made to find less toxic bases to remove protecting groups. rsc.org
These approaches aim to make the synthesis of important molecules like this compound and its analogues more efficient, cost-effective, and environmentally friendly. nih.gov
Catalysis in the Synthesis of Piperidine Carboxylates (e.g., Metal-Free, Lewis Base Catalysis)
While the direct synthesis of this compound from isonipecotamide (B28982) and phenyl chloroformate is generally efficient, the broader field of piperidine carboxylate synthesis has seen significant advancements through catalysis. These catalytic methods, particularly metal-free and Lewis base catalysis, offer pathways to related structures and highlight modern synthetic strategies that could be adapted for the synthesis of the title compound or its analogs.
Metal-Free Catalysis: The use of transition-metal-free catalysts is a growing area of interest in organic synthesis due to advantages such as reduced cost, lower toxicity, and simplified purification processes. google.comnih.govrsc.org In the context of forming carbamate and amide bonds, which are structurally related to the linkages in this compound, several metal-free approaches have been developed. For instance, a general and environmentally friendly method for amide synthesis from phenyl esters and aryl amines has been developed using sodium hydride as a base, completely avoiding transition metals and solvents. nih.govrsc.org This highlights a green chemistry approach to forming C-N bonds.
Furthermore, metal-free procedures for the synthesis of carbamoylated dihydroquinolinones have been reported, utilizing tandem radical addition-cyclization of carbamoyl radicals to cinnamamides. google.com While mechanistically different from the direct acylation with phenyl chloroformate, this demonstrates the feasibility of incorporating a carbamoyl moiety into a heterocyclic framework without the use of metal catalysts.
Lewis Base Catalysis: Lewis base catalysis is a powerful tool in organic synthesis, where a Lewis basic catalyst activates a substrate or reagent to facilitate a reaction. nih.gov In the synthesis of carbamates, Lewis bases can play a crucial role. For example, in reactions involving chloroformates, a Lewis base can act as a nucleophilic catalyst. Pyridine (B92270) and its derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), are well-known Lewis base catalysts for acylation reactions. The consensus mechanism for pyridine-catalyzed acylations involves the formation of a highly reactive acylpyridinium salt as an intermediate. nih.gov This principle can be applied to the synthesis of phenyl carbamates.
While direct evidence for Lewis base catalysis in the specific synthesis of this compound is not prevalent in the literature, the underlying principles are highly relevant. The use of a stronger Lewis base than the piperidine nitrogen of the starting material could potentially accelerate the reaction with phenyl chloroformate.
Table 2: Examples of Catalysis in Related Syntheses
| Catalytic Approach | Catalyst/Reagent | Reaction Type | Relevance to Target Compound |
| Metal-Free | Sodium Hydride (NaH) | Amide synthesis from phenyl esters | Demonstrates a green, metal-free approach to C-N bond formation. nih.govrsc.org |
| Metal-Free | Ammonium Persulfate | Radical carbamoylation | Shows a metal-free method for introducing a carbamoyl group. google.com |
| Lewis Base Catalysis | Pyridine / DMAP | Acylation | A well-established method for accelerating the formation of ester and carbamate bonds. nih.gov |
Utilization of Environmentally Benign Solvents and Reagents
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. This includes the use of environmentally benign solvents and reagents to minimize waste and environmental impact.
Environmentally Benign Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional chlorinated solvents like dichloromethane, while effective, are associated with environmental and health concerns. Green chemistry encourages the use of alternative solvents with a better safety and environmental profile. For the synthesis of carbamates and related compounds, research has explored the use of greener solvents. For example, ethanol (B145695) has been used as a green solvent in the piperidine-iodine catalyzed synthesis of coumarin-3-carboxamides. While not directly applicable to the synthesis of the title compound, it showcases the potential for using less hazardous solvents in reactions involving piperidine derivatives.
Environmentally Benign Reagents: The use of phosgene (B1210022) and its derivatives, such as phenyl chloroformate, is effective but raises safety concerns due to their toxicity. Research into phosgene-free routes for the synthesis of carbamates is an active area. One such approach is the reaction of anilines with methyl carbamate in the presence of a catalyst like zinc chloride to produce methyl N-phenyl carbamate. researchgate.net Another strategy involves the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, which can be trapped in situ with alcohols to form carbamates, avoiding the handling of highly toxic chloroformates. mit.edu
Table 3: Green Chemistry Approaches in Related Syntheses
| Green Chemistry Principle | Approach | Example | Potential Benefit |
| Benign Solvents | Use of ethanol | Synthesis of coumarin-3-carboxamides | Reduced toxicity and environmental impact compared to chlorinated solvents. |
| Phosgene-Free Reagents | Reaction of aniline with methyl carbamate | Synthesis of methyl N-phenyl carbamate | Avoids the use of highly toxic phosgene and its derivatives. researchgate.net |
| Atom Economy | Solvent- and metal-free amide synthesis | Reaction of phenyl esters with aryl amines | High atom economy and reduced waste generation. nih.govrsc.org |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of Phenyl 4 Carbamoylpiperidine 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Phenyl 4-carbamoylpiperidine-1-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the protons on the piperidine (B6355638) ring, and the protons of the carbamoyl (B1232498) (-CONH₂) group.
Phenyl Protons: The protons on the phenyl ring are expected to appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. chemicalbook.com
Piperidine Protons: The protons of the piperidine ring would exhibit complex splitting patterns. The axial and equatorial protons on each carbon are chemically non-equivalent and would appear as multiplets in the δ 1.5-4.2 ppm range. beilstein-journals.orgnih.govchemicalbook.com The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be the most downfield of the ring protons.
Carbamoyl Protons: The two protons of the primary amide (NH₂) would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl H | 7.0 - 7.5 | Multiplet |
| Carbamoyl (NH₂) | 5.5 - 7.5 | Broad Singlet |
| Piperidine H2/H6 (axial/equatorial) | ~3.0 - 4.2 | Multiplet |
| Piperidine H4 | ~2.5 | Multiplet |
| Piperidine H3/H5 (axial/equatorial) | ~1.5 - 2.2 | Multiplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carbamate (B1207046) (O-C=O) and one for the amide (N-C=O). The carbamate carbonyl typically appears around δ 153-155 ppm, while the amide carbonyl is found further downfield. rsc.org
Aromatic Carbons: The carbons of the phenyl ring would produce several signals in the δ 120-151 ppm region. uva.nl
Piperidine Carbons: The carbons of the piperidine ring would be observed in the upfield region, typically between δ 28-45 ppm. nih.govuva.nl
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Amide Carbonyl (C=O)NH₂ | ~175 |
| Carbamate Carbonyl O(C=O)N | ~154 |
| Phenyl C1 (ipso, attached to O) | ~151 |
| Phenyl C2/C3/C4 | 121 - 130 |
| Piperidine C2/C6 | ~43-45 |
| Piperidine C4 | ~40 |
| Piperidine C3/C5 | ~28 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (EI-MS, HR-EI-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. Electron Ionization (EI) is a common method that provides a characteristic fragmentation pattern, which acts as a molecular fingerprint.
EI-MS Fragmentation Analysis: In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) for this compound (C₁₃H₁₆N₂O₃) would be expected at a mass-to-charge ratio (m/z) of 248. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org
Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms (N and O) is common. libretexts.org
Loss of Phenoxy Radical: Cleavage of the ester C-O bond can lead to the loss of a phenoxy radical (•OPh, 93 Da), resulting in a fragment at m/z 155.
Loss of Phenyl Radical: Loss of a phenyl radical (•Ph, 77 Da) is also possible. nih.gov
Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage to produce various smaller fragments.
McLafferty Rearrangement: This is a possibility for the amide portion of the molecule.
High-Resolution Mass Spectrometry (HRMS): HR-EI-MS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition, confirming that the molecular formula is indeed C₁₃H₁₆N₂O₃. For example, HRMS analysis of similar piperidine structures has been used to confirm their calculated molecular formulas with high accuracy. nih.govuva.nl
Predicted EI-MS Fragmentation
| m/z | Predicted Fragment Identity |
|---|---|
| 248 | [M]⁺ (Molecular Ion) |
| 155 | [M - •OPh]⁺ |
| 112 | [C₅H₈NCO]⁺ (Fragment from piperidine ring) |
| 94 | [PhOH]⁺ (Phenol) |
| 77 | [Ph]⁺ (Phenyl cation) |
| 44 | [CONH₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The expected characteristic absorption bands are:
N-H Stretch: The primary amide (-CONH₂) will show two distinct stretching bands in the region of 3100-3500 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. libretexts.org
C=O Stretches: Two carbonyl stretching bands will be prominent. The carbamate carbonyl (O-C=O) stretch is typically found around 1730-1700 cm⁻¹, and the amide I band (C=O stretch) appears at a lower frequency, around 1680-1640 cm⁻¹. rsc.orgmdpi.com
C-N Stretch: The C-N stretching of the amide and carbamate will appear in the 1400-1000 cm⁻¹ region.
C-O Stretch: The ester-like C-O stretches of the carbamate group will show strong bands in the 1300-1000 cm⁻¹ range.
Aromatic C=C Bends: Benzene ring substitutions give rise to characteristic bands in the 1600-1450 cm⁻¹ region and out-of-plane bending bands in the 900-675 cm⁻¹ region. libretexts.org
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 | N-H Stretch | Amide (NH₂) |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine) |
| 1730-1700 | C=O Stretch | Carbamate |
| 1680-1640 | C=O Stretch (Amide I) | Amide |
| 1600-1550 | N-H Bend (Amide II) | Amide |
| 1600, 1475 | C=C Stretch | Aromatic |
| 1250-1200 | C-O Stretch | Carbamate |
Chromatographic Techniques for Purity Determination and Isomer Separation (HPLC, UPLC, TLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of this type of compound. sielc.com A C18 stationary phase column would be used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com Detection is typically performed using a UV detector, as the phenyl group provides strong chromophoric activity. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more advanced version of HPLC that uses smaller particle size columns (typically <2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it ideal for high-throughput purity screening.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and making a preliminary assessment of purity. A sample is spotted on a silica (B1680970) gel plate (stationary phase) and developed with an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexanes. uva.nl The compound's retention factor (Rf) value provides a qualitative measure of its polarity, and the presence of a single spot under UV light indicates probable purity.
X-ray Crystallography for Solid-State Structural Determination
For compounds that can be grown as single crystals, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles.
Based on crystal structures of similar molecules like Phenyl piperidine-1-carboxylate, the following structural features would be expected for this compound: nih.govresearchgate.net
The piperidine ring would adopt a stable chair conformation.
The carbamoyl group at the C4 position could be either in an axial or equatorial position, with the equatorial position generally being more sterically favorable.
The analysis would reveal the dihedral angle between the plane of the phenyl ring and the plane of the carbamate group. nih.gov
The crystal packing would likely be stabilized by intermolecular hydrogen bonds, particularly involving the N-H protons and the carbonyl oxygens of the carbamoyl and carbamate groups. mdpi.com
Hypothetical Crystal Data based on Analogues
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Piperidine Conformation | Chair |
| Key Hydrogen Bonds | N-H···O=C |
Computational and Theoretical Chemistry Investigations of Phenyl 4 Carbamoylpiperidine 1 Carboxylate and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics of a molecule. These calculations provide information on the distribution of electrons, which in turn dictates the molecule's stability, reactivity, and intermolecular interactions.
DFT studies on related structures, such as phenyl carbamates and piperidine (B6355638) carboxamides, allow for predictions about the electronic properties of Phenyl 4-carbamoylpiperidine-1-carboxylate. The structure is optimized to find the lowest energy conformation, and from this, various electronic descriptors can be calculated. nih.govresearchgate.net
Electronic Properties: The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For analogous structures, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.govresearchgate.net
Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For a molecule like this compound, the oxygen and nitrogen atoms of the carbamate (B1207046) and carboxamide groups are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amide and the aromatic ring are likely regions of positive potential (electrophilic sites). Reactivity descriptors such as chemical potential (μ), which indicates the molecule's susceptibility to autoxidation and hydrolysis, can also be computed. chemrxiv.org
Table 1: Illustrative DFT-Calculated Electronic Properties for Analogous Compounds
| Descriptor | Value for Phenyl Carbamate Analogue | Value for Piperidine Carboxamide Analogue |
|---|---|---|
| HOMO Energy | -6.5 eV | -7.0 eV |
| LUMO Energy | -1.2 eV | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV | 6.5 eV |
| Dipole Moment | 2.5 D | 3.8 D |
Note: These values are illustrative and based on DFT calculations for structurally related compounds. The exact values for this compound would require specific calculations.
Molecular Docking Studies for Ligand-Target Interactions in Mechanistic Models (e.g., enzyme active sites in vitro)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
For this compound and its analogues, docking studies can elucidate how they might interact with biological targets. Studies on piperidine carboxamide derivatives have shown their potential as inhibitors for various enzymes, including Anaplastic Lymphoma Kinase (ALK) and urease. researchgate.netproquest.com
Ligand-Target Interactions: The binding of these compounds within an enzyme's active site is typically governed by a combination of interactions:
Hydrogen Bonds: The amide and carbamate groups contain hydrogen bond donors (N-H) and acceptors (C=O) that can form crucial interactions with amino acid residues in the enzyme's active site. proquest.com
Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions with nonpolar residues of the target protein. researchgate.net
Table 2: Example Molecular Docking Results for Piperidine Carboxamide Analogues
| Compound Analogue | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Piperidine Carboxamide A | Anaplastic Lymphoma Kinase (ALK) | -8.5 | MET1199, GLU1197, LEU1122 |
| Piperidine Carboxamide B | Urease | -7.2 | HIS320, ASP360, KCX217 |
| Piperidine Carboxamide C | SARS-CoV-2 Mpro | -11.4 | HIS41, CYS145, GLU166 |
Note: This table presents illustrative data from docking studies on various piperidine carboxamide derivatives against different enzyme targets. nih.govresearchgate.netproquest.com The specific interactions and scores for this compound would depend on the target enzyme.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape.
For this compound, the conformational flexibility is primarily centered around the piperidine ring and the rotatable bonds connecting the phenyl and carbamoyl (B1232498) groups. The piperidine ring typically exists in a chair conformation, which is more stable than the boat or twist-boat forms. whiterose.ac.uk However, the presence of substituents can influence the preference for axial or equatorial positioning to minimize steric strain.
The relative orientation of the rings with respect to the carbonyl plane is a key conformational feature. In related aroyl derivatives, the rings are often twisted out of the plane of the carbonyl group to relieve steric hindrance. nih.gov The N-Boc group on piperidines is known to influence the ring conformation, and similar effects can be anticipated for the phenyl carbamate group. whiterose.ac.uk
Energy landscape mapping can be performed using computational methods to identify the most stable conformers and the energy barriers between them. This information is critical as the biological activity of a molecule is often dependent on it adopting a specific conformation to fit into a receptor's binding site.
Table 3: Illustrative Relative Energies of Piperidine Conformers
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
|---|---|---|
| Chair 1 | 4-Carbamoyl (equatorial), 1-Phenylcarbamate (equatorial) | 0.0 (Reference) |
| Chair 2 | 4-Carbamoyl (axial), 1-Phenylcarbamate (equatorial) | +2.5 |
| Twist-Boat | - | +5.8 |
Note: These are hypothetical relative energies for illustrative purposes. The actual energy landscape would be more complex and require detailed computational analysis.
Prediction of Spectroscopic Properties and Chemical Shifts
Computational chemistry allows for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR spectra. nih.govrsc.org
The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.21 ppm for 1H and less than 1.2 ppm for 13C NMR chemical shifts in some cases. nih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in complex spectra.
For this compound, the predicted 1H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the protons on the piperidine ring, and the protons of the carbamoyl group. The 13C NMR spectrum would similarly show distinct signals for the carbons in the phenyl ring, the piperidine ring, and the carbonyl carbons of the carbamate and carboxamide groups. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecule's conformation and the presence of electron-withdrawing or electron-donating groups. researchgate.net
Table 4: Predicted 1H and 13C NMR Chemical Shifts for a Structurally Similar Piperidine Derivative
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho) | 7.35 | - |
| Phenyl-H (meta) | 7.10 | - |
| Phenyl-H (para) | 7.20 | - |
| Piperidine-H (axial, C2/C6) | 2.80 | - |
| Piperidine-H (equatorial, C2/C6) | 4.10 | - |
| Piperidine-H (axial, C3/C5) | 1.60 | - |
| Piperidine-H (equatorial, C3/C5) | 1.95 | - |
| Piperidine-H (C4) | 2.50 | - |
| NH2 | 5.50, 6.00 | - |
| Phenyl-C (ipso) | - | 151.0 |
| Phenyl-C (ortho) | - | 121.5 |
| Phenyl-C (meta) | - | 129.0 |
| Phenyl-C (para) | - | 125.0 |
| Piperidine-C2/C6 | - | 44.0 |
| Piperidine-C3/C5 | - | 28.5 |
| Piperidine-C4 | - | 42.0 |
| Carbamate C=O | - | 154.0 |
| Carboxamide C=O | - | 176.0 |
Note: These chemical shifts are illustrative and based on general knowledge and data for analogous structures. researchgate.netchemicalbook.com Actual values for this compound may vary.
Chemical Reactivity and Derivatization Strategies of Phenyl 4 Carbamoylpiperidine 1 Carboxylate
Modifications of the Phenyl Carboxylate Group
The N-phenoxycarbonyl (Phoc) group serves as a protecting group for the piperidine (B6355638) nitrogen. Its reactivity is centered on the cleavage of the carbamate (B1207046) linkage. As an N,N-disubstituted carbamate, its hydrolysis mechanism and the conditions required for cleavage differ from those of carbamates derived from primary amines.
The alkaline hydrolysis of N,N-disubstituted phenyl carbamates typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. nih.govresearchgate.net This pathway involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon of the carbamate. Generally, this transformation requires more stringent conditions compared to the Elimination 1, conjugate base (E1cB) mechanism observed for N-monosubstituted phenyl carbamates. nih.govrsc.orgrsc.orgacs.org
Recent studies have explored alternative reagents for the cleavage of phenyl carbamates. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to facilitate the deprotection of phenylcarbamates under mild conditions. nih.govacs.org The reaction with TBAF can lead to the free amine, although in some cases, the formation of a symmetrical urea (B33335) from the corresponding primary amine has been observed as a competing pathway. nih.govacs.org
The reactivity of the phenyl carboxylate group can also be exploited for transesterification or aminolysis reactions, allowing for the introduction of different ester or amide functionalities at the piperidine nitrogen, although these are less common than complete deprotection.
Table 1: Reactivity of the Phenyl Carboxylate Group
| Reaction Type | Reagents/Conditions | Mechanism | Primary Product | Reference |
|---|---|---|---|---|
| Alkaline Hydrolysis | Aqueous base (e.g., NaOH) | BAc2 | Piperidine-4-carboxamide | nih.govresearchgate.net |
| Fluoride-mediated Cleavage | TBAF | - | Piperidine-4-carboxamide | nih.govacs.org |
Transformations at the 4-Carbamoyl Moiety
The 4-carbamoyl group (a primary amide) is a versatile functional handle for further derivatization of the piperidine scaffold. A variety of transformations can be performed at this position to introduce new functionalities.
One of the fundamental reactions of the 4-carbamoyl group is its hydrolysis to the corresponding carboxylic acid, 1-(phenoxycarbonyl)piperidine-4-carboxylic acid. This reaction is typically carried out under acidic or basic conditions, with heating often required to drive the reaction to completion.
The carbamoyl (B1232498) group can also undergo dehydration to yield the corresponding nitrile, phenyl 4-cyanopiperidine-1-carboxylate. This transformation is commonly achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).
Furthermore, the amide nitrogen can participate in coupling reactions. For example, it can be N-alkylated or N-arylated, although this is less common for primary amides. More synthetically useful is the coupling of the corresponding carboxylic acid (obtained from hydrolysis) with various amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a diverse range of secondary or tertiary amides. nih.gov This approach has been utilized in the synthesis of potent and orally bioavailable inhibitors of Protein Kinase B (PKB). nih.gov
Another possible transformation is the conversion of the carboxamide to a thioamide using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This introduces a sulfur atom, which can be a useful modification in medicinal chemistry. ambeed.com
Table 2: Representative Transformations of the 4-Carbamoyl Group
| Reaction | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid | - |
| Dehydration | POCl₃, SOCl₂, TFAA | Nitrile | - |
| Amide Coupling (from the corresponding acid) | HATU, EDCI, DCC with an amine | Substituted Amide | nih.gov |
| Thionation | Lawesson's reagent, P₄S₁₀ | Thioamide | ambeed.com |
Reactions Involving the Piperidine Nitrogen Atom
The primary reaction involving the piperidine nitrogen atom is the cleavage of the N-phenoxycarbonyl protecting group, as discussed in section 5.1. This deprotection is a crucial step in many synthetic routes, as it unmasks the secondary amine functionality of the piperidine ring. The liberated piperidine nitrogen is a nucleophilic and basic center, which can readily undergo a wide array of subsequent reactions.
Once deprotected to piperidine-4-carboxamide, the nitrogen atom can be subjected to:
N-Alkylation: Reaction with alkyl halides, tosylates, or mesylates in the presence of a base to introduce alkyl substituents.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form N-acyl derivatives.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form N-alkylated products.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds or nitriles.
The choice of reaction depends on the desired final product and is a cornerstone of building molecular diversity from the piperidine scaffold. The free piperidine nitrogen is a key feature that allows for its derivatization into a wide range of biologically active molecules. nih.gov
Stereochemical Considerations and Enantioselective Synthesis of Piperidine Carboxylates
While Phenyl 4-carbamoylpiperidine-1-carboxylate itself is achiral, the introduction of substituents at positions other than the 4-position, or derivatization of the existing groups to create stereocenters, brings stereochemistry to the forefront. The synthesis of enantiomerically enriched piperidine derivatives is of significant interest in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different pharmacological activities.
Several strategies have been developed for the enantioselective synthesis of substituted piperidines, which could be adapted to produce chiral analogs of this compound derivatives. These methods include:
Catalytic Asymmetric Desymmetrization: This approach involves the differentiation of two enantiotopic functional groups in a prochiral or meso starting material using a chiral catalyst. For instance, an organocatalytic enantioselective intramolecular aza-Michael reaction has been used to desymmetrize substrates containing a nucleophilic nitrogen and two Michael acceptors, leading to enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org
Kinetic Resolution: In a kinetic resolution, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product. This has been successfully applied to N-Boc-2-aryl-4-methylenepiperidines using a chiral base system. acs.org
Stereoselective Cyclization Reactions: Enantioselective synthesis can be achieved through stereoselective cyclization of acyclic precursors. For example, a one-pot synthesis of piperidin-4-ols has been developed via a gold-catalyzed cyclization, which can be performed enantioselectively starting from a chiral homopropargylic amine. nih.gov
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine ring.
These advanced synthetic methods provide access to a wide array of stereochemically defined piperidine building blocks that are crucial for the development of new therapeutic agents. nih.govajchem-a.com
Role As a Key Chemical Intermediate and Precursor in Multi Step Organic Synthesis
Precursor in the Synthesis of Diverse Substituted Piperidine (B6355638) Scaffolds
The piperidine moiety is one of the most prevalent nitrogen-containing saturated heterocycles found in pharmaceuticals and biologically active compounds. Phenyl 4-carbamoylpiperidine-1-carboxylate acts as an excellent precursor for generating a diverse range of substituted piperidine scaffolds. The phenoxycarbonyl (Phoc) group at the 1-position serves as a stable yet removable protecting group, allowing for selective modifications at other positions of the piperidine ring.
The synthesis of such precursors often involves the reaction of a piperidine derivative with phenyl chloroformate. researchgate.netnih.gov Once the nitrogen is protected, the 4-carbamoyl group can be hydrolyzed or transformed, or other substituents can be introduced onto the piperidine ring. This strategy is fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For example, piperidine derivatives are crucial components in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and are central to the structure of highly active narcotic analgesics like fentanyl and its analogues. researchgate.netresearchgate.net The benzoylpiperidine fragment, a structure accessible from such precursors, is considered a privileged structure in drug development. longdom.org
The following table summarizes examples of substituted piperidine-based compounds and their significance, illustrating the versatility of the core scaffold.
| Compound Class/Example | Therapeutic Area/Application | Key Synthetic Insight | Reference(s) |
| Fentanyl Analogues | Narcotic Analgesics | The piperidine core is essential for activity; synthesis relies on intermediates like functionalized piperidine-4-carboxylates. | researchgate.net |
| PARP Inhibitors | Oncology | Piperidine derivatives form a key part of the inhibitor structure, targeting DNA repair pathways. | researchgate.net |
| 5-alpha-reductase Inhibitors | Benign Prostatic Hyperplasia | N-substituted piperidine-4-(benzylidene-4-carboxylic acids) show inhibitory activity. | rsc.org |
| Serotonin (B10506) & Dopamine (B1211576) Receptor Ligands | Neuropsychiatric Disorders | The 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for anchoring to receptors. |
Applications in the Construction of Complex Heterocyclic Systems
The functionalized piperidine scaffold of this compound is not only a precursor for simple substituted piperidines but also a valuable starting material for the assembly of more complex heterocyclic systems, including fused and spirocyclic structures. These intricate architectures are of great interest in medicinal chemistry as they introduce conformational rigidity and novel three-dimensional shapes, which can lead to enhanced biological activity and selectivity. nih.gov
Fused Heterocycles: Methods have been developed to construct N-fused heterocycles, such as indolizidines, starting from piperidine derivatives. nih.gov These reactions often involve the strategic functionalization of the piperidine ring, followed by intramolecular cyclization events. For instance, a rhodium-catalyzed C-C bond cleavage and subsequent cycloaddition can transform a piperidine precursor into a bicyclic system. This approach highlights how the piperidine ring can serve as the foundation upon which additional rings are built.
Spiro-Heterocycles: Spirocyclic compounds, where two rings share a single atom, are another important class of molecules accessible from piperidine precursors. The synthesis of spiro-heterocycles often involves the reaction of a ketone or a functional group at the 4-position of the piperidine ring. For example, cycloaddition reactions can be employed to build a new ring system spiro-fused to the C-4 of the piperidine. nih.gov Such strategies have been used to create novel compounds with potential applications as anticancer agents and enzyme inhibitors. nih.govnih.gov The construction of these complex systems relies on the ability to selectively manipulate the functional groups on the piperidine starting material.
Strategies for Protecting Group Manipulation (e.g., Deprotection of the Carbamate)
The phenylcarbamate group (also known as phenoxycarbonyl or Phoc) is a key feature of the title compound, serving as a protecting group for the piperidine nitrogen. The ability to efficiently remove this group is crucial for the final steps of a synthesis or for further functionalization of the nitrogen atom. Carbamates are widely used protecting groups for amines due to their stability and the variety of conditions available for their cleavage. nih.gov
A mild method for the cleavage of carbamates involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov However, for phenylcarbamates derived from primary amines, this can sometimes lead to the formation of symmetrical ureas as a side product via an isocyanate intermediate. nih.gov The orthogonality of different carbamate (B1207046) protecting groups is a cornerstone of complex synthesis, such as in peptide chemistry, where Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups can be selectively removed in the presence of each other. nih.gov
The following table summarizes various deprotection strategies for carbamate protecting groups relevant to the manipulation of this compound and related structures.
| Protecting Group | Reagent(s) | Conditions | Mechanism/Notes | Reference(s) |
| Phenylcarbamate (Phoc) | Base (e.g., NaOH) | Heating | BAc2 mechanism for secondary amines. | nih.gov |
| Phenylcarbamate (Phoc) | Tetra-n-butylammonium fluoride (TBAF) | THF, mild conditions | A gentle method for carbamate removal. | nih.gov |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | CH2Cl2 | Acid-labile, widely used. | nih.gov |
| Carboxybenzyl (Cbz) | H2, Pd/C | Catalytic Hydrogenation | Cleaved by hydrogenolysis. | nih.gov |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Piperidine (20%) | DMF | Base-labile, common in peptide synthesis. | nih.govnih.gov |
Mechanistic Investigations of Chemical Transformations and Molecular Interactions
Elucidation of Reaction Mechanisms in the Synthesis of Piperidine (B6355638) Carboxylates
The synthesis of phenyl 4-carbamoylpiperidine-1-carboxylate and related piperidine carboxylates involves several established mechanistic pathways. The formation of the core piperidine ring and the installation of the N-phenylcarbamoyl group are the two principal transformations.
One common strategy for constructing the piperidine skeleton is the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor. For instance, a 4-carbamoylpyridine derivative can be reduced using various metal catalysts such as rhodium, iridium, or palladium. nih.gov The mechanism typically involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, leading to the saturated piperidine ring. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yield and selectivity. nih.gov
Another powerful method is reductive amination. This can be an intramolecular or intermolecular process. An intramolecular approach might involve the cyclization of a linear amino-aldehyde or amino-ketone. A more common intermolecular approach is the [5+1] annulation, which involves the reaction of a 1,5-difunctionalized five-carbon component with an amine. nih.gov A "hydrogen borrowing" mechanism, often catalyzed by iridium(III) complexes, can facilitate this transformation through a sequence of hydroxyl oxidation, intermolecular amination to form a hydroxyamine intermediate, intramolecular cyclization, and subsequent imine reduction. nih.gov
Multicomponent reactions (MCRs) offer an efficient route to highly functionalized piperidines. researchgate.net Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction can be employed, which proceeds through a chiral dihydropyridinone intermediate. rsc.org This intermediate acts as a versatile building block for further functionalization.
Once the 4-carbamoylpiperidine core is synthesized, the final step is the formation of the phenyl carbamate (B1207046) moiety at the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of a suitable reagent like phenyl chloroformate. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride leaving group to form the stable N-phenyl carbamate product.
The table below summarizes common mechanistic approaches for the synthesis of functionalized piperidines.
| Synthetic Method | Key Mechanistic Steps | Common Intermediates | Catalyst/Reagent Example |
| Catalytic Hydrogenation | Adsorption to catalyst surface; Stepwise hydrogen addition. | Pyridinium (B92312) Salt | Palladium on Carbon (Pd/C), Rhodium |
| Reductive Amination | Imine/Enamine formation; Intramolecular cyclization; Reduction. | Iminium Ion, Enamine | Iridium(III) Complexes |
| [4+2] Oxidative Annulation | C(sp3)-H bond activation; Migratory insertion; Reductive elimination. | Palladacycle | Palladium Catalysts |
| Vinylogous Mannich Reaction | Stereoselective addition to a dienolate; Cyclization. | Dihydropyridinone | Chiral Catalysts |
| N-Carbamoylation | Nucleophilic attack by piperidine nitrogen; Formation of tetrahedral intermediate; Elimination of leaving group. | Tetrahedral Intermediate | Phenyl Chloroformate |
Molecular Mechanisms of Interaction with Specific Chemical or Biological Targets (e.g., detailed binding studies in vitro)
While specific in vitro binding data for this compound is not extensively documented in public literature, the structural class of piperidine and piperazine (B1678402) carbamates has been identified as potent inhibitors of key enzymes in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov These enzymes are responsible for the degradation of the endocannabinoids anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govresearchgate.net
The primary molecular mechanism of action for these carbamate inhibitors is covalent modification of a catalytic serine residue within the enzyme's active site. researchgate.netsci-hub.se The carbamate's carbonyl group is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine. This leads to the formation of a stable, carbamoylated enzyme, with the corresponding phenol (B47542) acting as a leaving group. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its natural substrates. researchgate.netsci-hub.se
Structure-activity relationship (SAR) studies on related compounds reveal that the nature of the leaving group (the phenoxy moiety in this case) is a critical determinant of inhibitory potency and selectivity. For MAGL inhibitors, leaving groups with a conjugate acid pKa between 8 and 10 have been shown to be optimal. nih.gov The piperidine ring itself serves as a scaffold, positioning the reactive carbamate group for efficient interaction within the enzyme's binding pocket. nih.govsci-hub.se The substituent at the 4-position of the piperidine ring can also influence binding affinity and selectivity.
In addition to FAAH and MAGL, other piperidine-containing structures have been investigated as ligands for various G-protein coupled receptors. For example, substituted piperidine naphthamides have been tested for their binding affinity to dopamine (B1211576) D2L, D4.2, and serotonin (B10506) 5-HT2A receptors. nih.gov In these cases, the interaction is typically non-covalent, involving a combination of hydrophobic, hydrogen bonding, and ionic interactions between the ligand and amino acid residues in the receptor's binding pocket. For instance, studies on N-phenyl piperazine analogs, which share structural similarities, have identified compounds with high affinity (nanomolar Ki values) for dopamine D3 receptors. nih.gov
The following table presents in vitro binding data for representative piperidine carbamate analogs against endocannabinoid hydrolases, illustrating the potency of this chemical class.
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
| JZL184 (A piperidine carbamate) | MAGL | ~8 nM | nih.gov |
| PF-3845 (A piperidine urea) | FAAH | Potent Inhibitor | nih.gov |
| Piperidine Carboxamide Analog | MAGL | Nanomolar Concentrations | nih.gov |
| Piperidine Carboxamide Analog | FAAH | Nanomolar Concentrations | nih.gov |
Studies on Reaction Intermediates and Transition States in Piperidine Chemistry
The synthesis of piperidine derivatives is characterized by a variety of key reaction intermediates and transition states that dictate the outcome and stereochemistry of the transformations.
Reaction Intermediates: A central intermediate in many piperidine syntheses is the iminium ion . It is formed, for example, during the acid-mediated cyclization of amino acetals or in reductive hydroamination/cyclization cascades of alkynes. nih.gov The subsequent reduction of this iminium ion yields the piperidine ring. Similarly, enamines can serve as nucleophilic intermediates in cyclization reactions.
In biosynthetic-inspired approaches, Δ¹-piperideine is a crucial intermediate, arising from the intramolecular cyclization of a δ-amino pentanal precursor. rsc.org Synthetic strategies have been developed that utilize stable analogs, such as chiral 2,3-dihydropyridinones, to mimic the reactivity of this key intermediate. rsc.org
When synthesizing piperidines from pyridine precursors, quaternary pyridinium salts are often formed as intermediates. nih.gov These activated species are more susceptible to reduction by agents like sodium borohydride (B1222165) or through catalytic hydrogenation. In some cases, these intermediates can be isolated before the final reduction step. nih.gov
Organometallic chemistry provides access to unique intermediates. Palladium-catalyzed reactions, such as the [4+2] oxidative annulation, proceed through palladacycle intermediates formed via C-H bond activation. nih.gov Copper-catalyzed reactions can involve vinyl metal intermediates or proceed through radical pathways, which may involve transient dichloromethyl radical species in certain cyclizations. nih.govresearchgate.net
The table below highlights some of the pivotal intermediates in piperidine synthesis.
| Intermediate | Associated Reaction Type | Significance | Reference |
| Iminium Ion | Reductive Amination, Cyclization of Amino Acetals | Electrophilic species susceptible to reduction or nucleophilic attack. | nih.gov |
| Δ¹-Piperideine / Dihydropyridinone | Biosynthesis-Inspired Mannich Reactions | Versatile building block for creating structural diversity. | rsc.org |
| Quaternary Pyridinium Salt | Reduction of Pyridines | Activated form of the aromatic ring, facilitating reduction. | nih.gov |
| Organopalladium Species | Heck Reaction, Oxidative Annulation | Key to C-C and C-N bond formation via migratory insertion/reductive elimination. | nih.gov |
| Organocopper Species | Carboamination, Cyclization | Involved in various bond-forming and ring-closing reactions. | researchgate.netwhiterose.ac.uk |
Transition States: The stereochemical outcome of many piperidine syntheses is determined in the transition state. For example, in copper(I)-catalyzed radical enantioselective cyclizations, the geometry of the transition state, which can be restrained by existing structural features like a lactam ring, dictates whether a 5-exo or 6-endo cyclization occurs. nih.gov Similarly, in palladium-catalyzed enantioselective aza-Heck cyclizations, the transition state involves the coordination of the palladium catalyst to the alkene, influencing the facial selectivity of the subsequent carbopalladation step. nih.gov Understanding and controlling these transition states is paramount for achieving high diastereoselectivity and enantioselectivity in the synthesis of complex, substituted piperidines.
Future Research Directions and Emerging Trends for Phenyl 4 Carbamoylpiperidine 1 Carboxylate Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of piperidine-containing compounds is a cornerstone of medicinal chemistry. nih.gov Future research will undoubtedly focus on refining and revolutionizing the synthetic routes to Phenyl 4-carbamoylpiperidine-1-carboxylate and its analogues to improve yield, reduce waste, and enhance stereoselectivity.
Key areas of exploration include:
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. nih.gov Developing a novel MCR that directly assembles the this compound core would represent a significant leap in efficiency over traditional multi-step linear syntheses.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a transformative approach in organic synthesis. Research into the selective C-H activation of piperidine (B6355638) rings could provide new, more direct pathways to substituted derivatives, bypassing the need for pre-functionalized starting materials. nih.gov A palladium-catalyzed oxidative annulation of alkyl amides and dienes, for instance, has been shown to proceed via C(sp3)-H bond activation. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, often leading to higher yields, improved safety, and easier scalability. Adapting and optimizing the synthesis of this compound for flow chemistry systems could be a key enabler for its large-scale production.
Novel Carbonyl Sources: The synthesis of carbamates and ureas often relies on hazardous reagents like phosgene (B1210022). Future methodologies will likely adopt safer and more efficient carbonylating agents. For example, Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate has been identified as a stable and effective carbonyl source for the selective synthesis of carbamates and ureas under mild conditions. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Piperidine Scaffolds
| Methodology | Core Principle | Potential Advantages for Synthesis | Key Challenges |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single operation. nih.gov | High atom economy, reduced step count, increased library potential. nih.gov | Discovery of novel, compatible reaction partners. |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization. nih.gov | Increased efficiency, access to novel derivatives. nih.gov | Achieving high regioselectivity and chemoselectivity. |
| Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |
| Novel Carbonyl Sources | Use of stable, non-gaseous reagents to introduce the C=O group. organic-chemistry.org | Improved safety profile, milder reaction conditions. organic-chemistry.org | Ensuring high reactivity and selectivity of the new source. |
Development of Advanced Functional Materials Incorporating the Piperidine Carboxylate Scaffold
The structural rigidity and functional handles of the piperidine carboxylate scaffold make it an attractive building block for the design of advanced materials. Future research will likely explore the incorporation of this compound into polymers and supramolecular assemblies to create materials with tailored properties.
Potential avenues for development include:
Smart Hydrogels: By functionalizing the piperidine ring or the phenyl group with polymerizable moieties, the compound could be integrated into hydrogel networks. These materials could exhibit stimuli-responsive behavior (e.g., to pH or temperature changes), making them suitable for applications in drug delivery or soft robotics.
Metal-Organic Frameworks (MOFs): The carboxylate and carbamoyl (B1232498) groups can act as ligands for metal ions, opening the possibility of designing novel MOFs. These crystalline, porous materials have vast potential in gas storage, separation, and catalysis.
Conductive Polymers: Integration into conjugated polymer backbones could yield materials with interesting electronic and optical properties. For example, polypyrrole (PPy) films have been used as functional layers in smart dressings. researchgate.net The specific stereochemistry and electronic nature of the piperidine scaffold could modulate the conductivity and morphology of the resulting polymer.
Table 2: Potential Functional Materials Based on the Piperidine Carboxylate Scaffold
| Material Type | Key Incorporating Feature | Potential Application Area | Desirable Properties |
|---|---|---|---|
| Smart Hydrogels | Polymerizable groups attached to the core scaffold. | Controlled Release Systems, Biosensors. | Stimuli-responsiveness, Biocompatibility. |
| Metal-Organic Frameworks (MOFs) | Carboxylate/carbamoyl groups acting as metal-binding nodes. | Gas Storage, Catalysis, Chemical Separations. | High porosity, Thermal stability, Selectivity. |
| Conductive Polymers | Scaffold integrated into a conjugated polymer backbone. researchgate.net | Organic Electronics, Anti-static Coatings. | Tunable conductivity, Processability. |
| Self-Assembling Peptides | Scaffold used as a turn-inducing element in a peptide sequence. | Biomaterials, Nanofabrication. | Defined secondary structure, Biocompatibility. |
High-Throughput Synthesis and Screening for Chemical Libraries based on the Piperidine Carboxylate Core
To rapidly explore the structure-activity relationships (SAR) of this compound derivatives, high-throughput synthesis (HTS) and screening are indispensable tools. nih.gov5z.com The development of robust solid-phase or solution-phase combinatorial methodologies will be a major focus.
This trend involves:
Combinatorial Library Design: Creating large, diverse libraries of compounds by systematically varying the substituents on the piperidine ring, the phenyl group, and the carbamoyl moiety. nih.gov Split-and-pool synthesis is a common technique used to generate extensive libraries. nih.gov
Solid-Phase Synthesis: Anchoring the piperidine core to a solid support allows for the use of excess reagents and simplified purification, which is ideal for automation and library generation. 5z.com
In-Situ Screening: Developing screening assays where the biological or functional activity of the synthesized compounds can be tested directly in the reaction plate, without the need for purification. "Click chemistry" is a reaction class that is highly amenable to in-situ screening formats. rsc.org
Table 3: Illustrative Design for a High-Throughput Synthesis Library
| Scaffold Position | Core Structure | Diversity Element (R-group) | Number of Variations |
|---|---|---|---|
| R1 (N-substituent) | 4-Carbamoylpiperidine | Aryl, Heteroaryl, Alkyl groups | e.g., 50 variations |
| R2 (Carbamoyl N-substituent) | H, Alkyl, Cycloalkyl groups | e.g., 20 variations | |
| R3 (Piperidine ring) | Methyl, Fluoro, Hydroxyl groups at various positions | e.g., 10 variations | |
| Total Compounds | 50 x 20 x 10 = 10,000 |
Integration with Artificial Intelligence and Machine Learning for Rational Molecular Design and Predictive Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govresearchgate.net For this compound, these computational tools can accelerate discovery and optimization cycles dramatically.
Future directions in this domain include:
Predictive QSAR Models: Using ML algorithms like deep neural networks (DNNs) or support vector machines (SVMs) to build Quantitative Structure-Activity Relationship (QSAR) models. semanticscholar.orgnih.gov These models can predict the biological activity or physical properties of virtual derivatives, allowing chemists to prioritize the synthesis of the most promising candidates.
De Novo Molecular Design: Employing generative AI models to design entirely new molecules based on the piperidine carboxylate scaffold that are optimized for a specific target or property profile. nih.gov These models can navigate the vast chemical space to identify novel compounds that a human designer might overlook. researchgate.net
Predictive Synthesis and Yield Optimization: Developing ML models that can predict the outcome of a chemical reaction, including the expected yield. researchgate.netnih.gov Such tools can help chemists design more efficient synthetic routes by identifying optimal reaction conditions and avoiding potential side reactions. researchgate.net By training on large datasets of successful and failed reactions, these models can guide synthetic planning. researchgate.net
Table 4: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Expected Impact | Relevant Techniques |
|---|---|---|---|
| Predictive QSAR | Models that correlate molecular structure with activity/properties. semanticscholar.org | Accelerated lead optimization; reduced number of synthesized compounds. | Deep Neural Networks (DNNs), Random Forests, Bayesian Learning. semanticscholar.org |
| De Novo Design | Generative models create novel molecular structures with desired properties. nih.gov | Discovery of novel IP; exploration of new chemical space. researchgate.net | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs). researchgate.net |
| Retrosynthesis Planning | Predicts potential synthetic routes for a target molecule. researchgate.net | Faster design of efficient and viable synthetic pathways. | Neural Networks, Graph-based models. researchgate.net |
| Reaction Yield Prediction | Algorithms predict the outcome and yield of a proposed reaction. researchgate.netnih.gov | Improved resource allocation; avoidance of low-yielding reactions. | Supervised Machine Learning, Fingerprint-based models. researchgate.netnih.gov |
Q & A
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against acetylcholine-binding proteins. Use molecular dynamics (MD) simulations (GROMACS) to assess membrane permeability. Validate predictions with in vitro Caco-2 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
